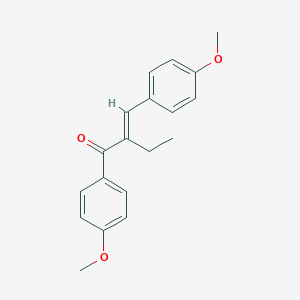

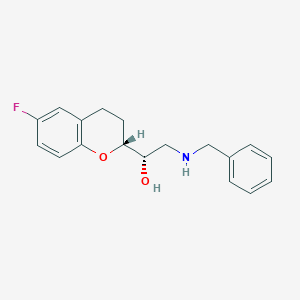

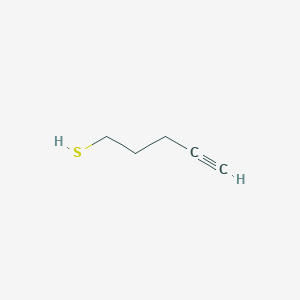

![molecular formula C18H19FO5S B135743 [(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate CAS No. 303176-40-1](/img/structure/B135743.png)

[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound [(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate is a chiral molecule that appears to be related to benzenesulfonate derivatives. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from the related structures and their chemical properties.

Synthesis Analysis

The synthesis of related benzenesulfonate derivatives often involves the introduction of sulfonate groups to aromatic compounds. For example, the synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate was achieved through a stereoselective NH-transfer to a corresponding sulfinate, using diacetoxyiodobenzene and ammonium carbamate at room temperature, resulting in a product with high enantiocontrol . This suggests that similar methods could potentially be applied to synthesize the compound , with careful consideration of the stereochemistry involved.

Molecular Structure Analysis

The molecular structure of benzenesulfonate derivatives is characterized by the presence of a sulfonate group attached to an aromatic ring. In the case of 2-amino-5-methylpyridinium 3-carboxy-4-hydroxybenzenesulfonate, the sulfonate group interacts with the corresponding cation via hydrogen bonds, forming a distinct ring motif . This indicates that the molecular structure of [(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate would likely exhibit similar hydrogen bonding capabilities, influencing its reactivity and physical properties.

Chemical Reactions Analysis

Benzenesulfonate derivatives participate in various chemical reactions. For instance, 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid reacts with primary amines to form derivatives that can be analyzed by gas chromatography with electron-capture detection . This demonstrates the reactivity of the sulfonate group with amines, which could be relevant for the compound if it contains amine-reactive sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonate derivatives can be influenced by the introduction of different functional groups. For example, the introduction of a fluorine atom in 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives was found to preserve COX-2 potency and increase selectivity . This suggests that the presence of a fluorine atom in the compound of interest may similarly affect its biological activity and selectivity. Additionally, the solvate forms of 2-ammonio-5-chloro-4-methylbenzenesulfonate demonstrate different types of hydrogen-bonded ladders and stacking interactions, which could also be expected in the physical properties of the compound .

Applications De Recherche Scientifique

Synthesis and Derivatives

- A study focused on synthesizing novel derivatives of this compound, specifically urea/thiourea derivatives, demonstrating moderate to excellent antimicrobial activities against bacterial and fungal strains (Mannam et al., 2020).

- Another research elaborated on synthesizing blue light-emitting derivatives, showing potential in fluorescence applications (Mahadevan et al., 2014).

Pharmacological Properties

- A study identified a derivative of this compound as a novel antiangiogenic agent, with its metabolism investigated in rats using liquid chromatography-electrospray mass spectrometry (Kim et al., 2005).

- Research on inhibitory effects on allergic inflammatory responses in rat basophilic leukemia cells found that a derivative of this compound suppressed mast cell activation, suggesting potential therapeutic strategies for allergic disorders (Yoo et al., 2017).

Chemical and Structural Analysis

- Studies have focused on the crystal structure of derivatives for understanding their chemical properties and potential applications in pharmaceuticals (Rousselin et al., 2015).

- The compound's role in the synthesis of optically active analogs has been explored, particularly in the context of kinetic resolution processes (Mizuguchi et al., 1994).

Novel Applications

- Novel methods for the compound's synthesis under specific conditions, like ultrasound irradiation, have been developed, showing advantages in terms of yield and reaction time (Huiyana, 2013).

- The compound's derivatives have shown utility in the synthesis of complex molecular structures, indicating their potential in advanced chemical synthesis (Kanevskaya et al., 2022).

Propriétés

IUPAC Name |

[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FO5S/c1-12-2-6-15(7-3-12)25(21,22)23-11-16(20)18-8-4-13-10-14(19)5-9-17(13)24-18/h2-3,5-7,9-10,16,18,20H,4,8,11H2,1H3/t16-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYHEPKRXGABEM-AEFFLSMTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C2CCC3=C(O2)C=CC(=C3)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]([C@@H]2CCC3=C(O2)C=CC(=C3)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586505 |

Source

|

| Record name | [(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate | |

CAS RN |

303176-40-1 |

Source

|

| Record name | [(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

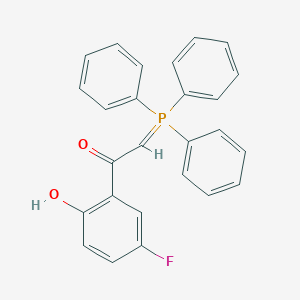

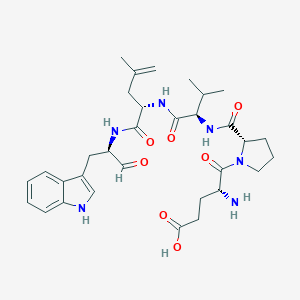

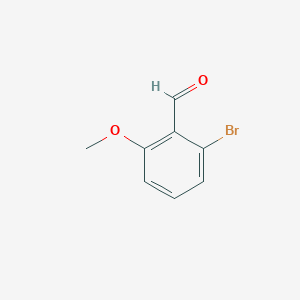

![(1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135697.png)